Cas no 92287-88-2 (3-Ethyl-1H-indole-2-carboxylic acid)

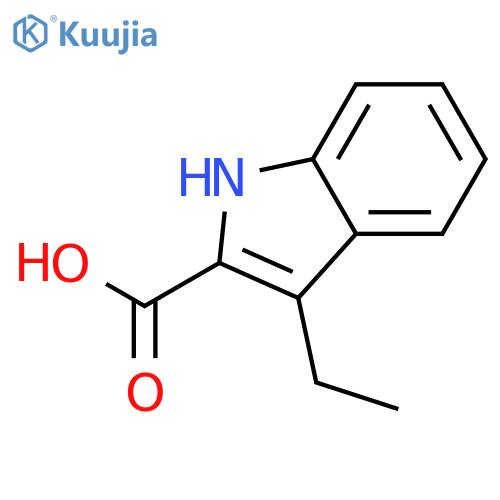

92287-88-2 structure

商品名:3-Ethyl-1H-indole-2-carboxylic acid

CAS番号:92287-88-2

MF:C11H11NO2

メガワット:189.210542917252

MDL:MFCD09864223

CID:1085794

PubChem ID:19787139

3-Ethyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-1H-indole-2-carboxylic acid

- 3-ethyl-1H-indole-2-carboxylic acid(SALTDATA: FREE)

- 2-Carboxy-3-ethylindol

- AKOS006281224

- EN300-336970

- 3-Ethyl-1H-indole-2-carboxylic acid, AldrichCPR

- MFCD09864223

- 3-ETHYL-1H-INDOLE-2-CARBOXYLICACID

- BS-38751

- FT-0720168

- CS-0359847

- SCHEMBL1093663

- Z1198235096

- DTXSID70599911

- Aethylindolcarbonsaure

- 92287-88-2

- DA-18636

-

- MDL: MFCD09864223

- インチ: InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)

- InChIKey: XOALTXJYIZPUCD-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C(=O)O)NC2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 189.07900

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 53.09000

- LogP: 2.42850

3-Ethyl-1H-indole-2-carboxylic acid セキュリティ情報

3-Ethyl-1H-indole-2-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Ethyl-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-336970-0.1g |

3-ethyl-1H-indole-2-carboxylic acid |

92287-88-2 | 95.0% | 0.1g |

$97.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1245100-5g |

3-ETHYL-1H-INDOLE-2-CARBOXYLIC ACID |

92287-88-2 | 95% | 5g |

$1230 | 2024-06-06 | |

| TRC | E902945-500mg |

3-ethyl-1H-indole-2-carboxylic acid |

92287-88-2 | 500mg |

$ 275.00 | 2022-06-05 | ||

| Enamine | EN300-336970-0.25g |

3-ethyl-1H-indole-2-carboxylic acid |

92287-88-2 | 95.0% | 0.25g |

$138.0 | 2025-02-20 | |

| abcr | AB214114-1 g |

3-Ethyl-1H-indole-2-carboxylic acid; 95% |

92287-88-2 | 1g |

€367.20 | 2023-05-06 | ||

| eNovation Chemicals LLC | Y1245100-1g |

3-ETHYL-1H-INDOLE-2-CARBOXYLIC ACID |

92287-88-2 | 95% | 1g |

$320 | 2024-06-06 | |

| abcr | AB214114-5 g |

3-Ethyl-1H-indole-2-carboxylic acid; 95% |

92287-88-2 | 5g |

€1067.20 | 2023-05-06 | ||

| abcr | AB214114-5g |

3-Ethyl-1H-indole-2-carboxylic acid, 95%; . |

92287-88-2 | 95% | 5g |

€1101.60 | 2025-03-19 | |

| abcr | AB214114-1g |

3-Ethyl-1H-indole-2-carboxylic acid, 95%; . |

92287-88-2 | 95% | 1g |

€385.20 | 2025-03-19 | |

| Enamine | EN300-336970-5g |

3-ethyl-1H-indole-2-carboxylic acid |

92287-88-2 | 95% | 5g |

$1075.0 | 2023-09-03 |

3-Ethyl-1H-indole-2-carboxylic acid 関連文献

-

Samuel D. Banister,Kaavya Krishna Kumar,Vineet Kumar,Brian K. Kobilka,Sanjay V. Malhotra Med. Chem. Commun. 2019 10 647

92287-88-2 (3-Ethyl-1H-indole-2-carboxylic acid) 関連製品

- 10590-73-5(3-Methyl-1H-indole-2-carboxylic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92287-88-2)3-Ethyl-1H-indole-2-carboxylic acid

清らかである:99%

はかる:10g

価格 ($):2248.0